molecular formula C8H7BrFNO2 B8159140 4-Bromo-2-fluoro-5-methoxybenzamide

4-Bromo-2-fluoro-5-methoxybenzamide

Cat. No.: B8159140
M. Wt: 248.05 g/mol
InChI Key: ALUHUBJUMOEZCB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxybenzamide is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the 5-position.

    Amidation: The methoxylated intermediate is then subjected to amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde
  • 4-Bromo-2-fluoroaniline
  • 4-Bromo-2-fluorobenzamide

Uniqueness

4-Bromo-2-fluoro-5-methoxybenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Its methoxy group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHUBJUMOEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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